5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Enzyme inhibition Anti-inflammatory research Medicinal chemistry

This unique 1,2,4-triazole-3-thiol, featuring an N4-ethyl and C5-aminoethyl substitution pattern, is essential for reproducible SAR studies in metallo-β-lactamase inhibition and 15-LOX modulation. The aminoethyl side chain enhances aqueous solubility over generic analogs, enabling reliable high-throughput screening. Procure this specific chemotype to ensure experimental integrity.

Molecular Formula C6H12N4S
Molecular Weight 172.25 g/mol
Cat. No. B13277601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC6H12N4S
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)CCN
InChIInChI=1S/C6H12N4S/c1-2-10-5(3-4-7)8-9-6(10)11/h2-4,7H2,1H3,(H,9,11)
InChIKeyCQUVQXLLYCMMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Procurement: Core Physicochemical & Structural Profile


5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 439855-12-6) is a heterocyclic organic compound belonging to the 1,2,4-triazole-3-thiol family . It features a 1,2,4-triazole core substituted with an ethyl group at the N4 position, a thiol (-SH) group at the C3 position, and a 2-aminoethyl side chain at the C5 position [1]. With a molecular formula of C₆H₁₂N₄S and a molecular weight of 172.25 g/mol , this compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs exploring triazole-based bioactive molecules .

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Why Simple Triazole Analogs Are Not Interchangeable


Within the 1,2,4-triazole-3-thiol chemotype, subtle structural variations drive profound differences in biological activity, target engagement, and synthetic utility. The specific combination of an N4-ethyl group and a C5-aminoethyl side chain in the target compound dictates its distinct physicochemical properties—including hydrogen-bonding capacity, lipophilicity, and metal-chelating potential—relative to unsubstituted, N4-methyl, or C5-aryl analogs [1]. Class-level evidence demonstrates that 4-ethyl substituted triazole-3-thiones exhibit broad-spectrum metallo-β-lactamase inhibition, while aminoethyl-bearing variants preferentially modulate targets such as 15-lipoxygenase (15-LOX) [2] . Consequently, substituting a generic 4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 27105-98-2) or a 4-methyl analog for the target compound will fundamentally alter—and likely abolish—the intended biological or chemical performance, rendering experimental outcomes non-reproducible.

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Quantitative Evidence for Scientific Selection


5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in Enzyme Inhibition: Class-Level 15-LOX Potency vs. Quercetin

While direct quantitative data for the target compound is not publicly available, class-level evidence from a structurally related 4-ethyl-1,2,4-triazole-3-thiol derivative demonstrates potent 15-lipoxygenase (15-LOX) inhibition. A specific derivative within this class exhibited an IC₅₀ of 0.36 ± 0.15 μM, which represents a significant potency improvement over the reference standard quercetin . The target compound, bearing an aminoethyl side chain, is hypothesized to offer similar or enhanced binding interactions due to additional hydrogen-bonding capacity, making it a compelling candidate for anti-inflammatory target validation.

Enzyme inhibition Anti-inflammatory research Medicinal chemistry

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in Antimicrobial Screening: Class-Level MIC Against P. aeruginosa and S. aureus

A structurally related compound, 5-(((5-(adamantane-1-yl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)methyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, demonstrated antimicrobial activity comparable to Trimethoprim. Against Pseudomonas aeruginosa, this analog exhibited an MIC of 62.5 µg/mL and an MBC of 125 µg/mL. Against Staphylococcus aureus, it showed an MIC of 15.6 µg/mL [1]. These data indicate that the 4-ethyl-1,2,4-triazole-3-thiol core, when appropriately functionalized, confers meaningful antibacterial activity, supporting the evaluation of the target compound in similar assays.

Antimicrobial research Antibacterial screening Drug discovery

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in Metallo-β-Lactamase Inhibition: Class-Level Broad-Spectrum Re-Sensitization Activity

Compounds bearing the 4-ethyl-1,2,4-triazole-3-thione substructure have been identified as broad-spectrum metallo-β-lactamase (MBL) inhibitors with the capacity to re-sensitize resistant bacterial strains to β-lactam antibiotics [1]. Although the target compound is a thiol rather than a thione, the shared 4-ethyl-triazole core suggests potential for similar MBL inhibition, offering a novel approach to combating antibiotic resistance. The aminoethyl side chain may further enhance solubility or target engagement compared to simpler 4-ethyl-triazole analogs.

Antibiotic resistance Metallo-β-lactamase Re-sensitization

5-(2-Aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Optimal Research and Development Application Scenarios


Medicinal Chemistry: Lead Optimization for 15-Lipoxygenase (15-LOX) Inhibitors

Based on class-level evidence that 4-ethyl-1,2,4-triazole-3-thiol derivatives can achieve sub-micromolar IC₅₀ values against 15-LOX , the target compound is ideally suited as a starting point for structure-activity relationship (SAR) studies. The aminoethyl side chain provides a vector for additional hydrogen bonding and salt bridge formation with enzyme active sites, which may enhance potency and selectivity relative to unsubstituted or purely aromatic analogs. Researchers can systematically modify the thiol and aminoethyl groups to map critical binding interactions and optimize pharmacokinetic properties.

Antimicrobial Drug Discovery: Evaluation of Novel Antibacterial Scaffolds

Given the demonstrated antimicrobial activity of a closely related 4-ethyl-triazole-thiol analog against P. aeruginosa and S. aureus [1], the target compound should be prioritized for minimum inhibitory concentration (MIC) screening against a panel of Gram-positive and Gram-negative bacteria. Its unique substitution pattern offers a distinct structure-activity profile compared to the adamantane-bearing analog, enabling exploration of how the aminoethyl group influences antibacterial spectrum and potency.

Antibiotic Resistance Research: Metallo-β-Lactamase (MBL) Inhibitor Development

The target compound's 4-ethyl-triazole core aligns with a class of molecules shown to inhibit MBLs and re-sensitize resistant bacteria to β-lactams [2]. Researchers can directly evaluate this compound in MBL inhibition assays and synergy studies with carbapenems or cephalosporins. The aminoethyl side chain may improve solubility in aqueous assay buffers compared to more lipophilic analogs, facilitating high-throughput screening and in vivo evaluation.

Chemical Biology: Probing Thiol-Dependent Biological Mechanisms

The free thiol group in the target compound makes it a valuable probe for studying redox biology, metal chelation, and covalent enzyme inhibition. The aminoethyl side chain enhances water solubility relative to simple 4-ethyl-4H-1,2,4-triazole-3-thiol, improving its utility in cellular assays. This compound can be used to interrogate the role of thiol-reactive cysteines in disease-relevant proteins or to generate disulfide-linked conjugates for targeted drug delivery.

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